3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOLVCIDJMKFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aminopyridine derivative, the compound can be synthesized through a series of reactions involving amination, cyclization, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and tailored to the requirements of the producing entity .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Core Heterocycle Differences : Replacing the pyrrolo[2,3-b]pyridine core with pyrazolo[3,4-b]pyridine (as in PPAR activators) introduces an additional nitrogen atom, altering electron distribution and binding affinity .
- Substituent Effects: The 3-amino and 4-carboxylic acid groups in the target compound enable hydrogen bonding with STAT3’s SH2 domain, critical for inhibition . Chlorine or methyl substituents (e.g., in pyrrolo[2,3-c]pyridine derivatives) may sterically hinder target engagement or modulate metabolic stability .
Physicochemical Properties
- Solubility : The 4-carboxylic acid group enhances aqueous solubility, whereas CF₃ or silyl groups (e.g., triisopropylsilyl) increase logP values, favoring lipid bilayer penetration .
- Stability : Methyl or tert-butoxycarbonyl (Boc) protections (e.g., 1-[(tert-butoxy)carbonyl] derivatives) improve stability during synthesis .
Biological Activity
3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a derivative of the pyrrolo[2,3-b]pyridine scaffold, has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
- IUPAC Name : this compound
- CAS Number : 1190321-98-2
The biological activity of this compound primarily involves its interaction with FGFRs. Abnormal activation of FGFR signaling is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention. Compounds that inhibit FGFRs can potentially suppress tumor growth and metastasis.
Inhibition of FGFRs
Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h (a related derivative) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anticancer agent .
Antitumor Activity
Research has indicated that this compound may possess antitumor properties. A study focused on similar pyrrolo derivatives found that they exhibited cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolo core could enhance or diminish biological activity .
Case Studies
- Breast Cancer Inhibition : In vitro studies using the 4T1 breast cancer cell line demonstrated that compounds with the pyrrolo[2,3-b]pyridine structure significantly inhibited cell migration and invasion while inducing apoptosis. These findings suggest a promising avenue for developing new breast cancer therapies .
- Antimycobacterial Activity : Some derivatives have shown potential against Mycobacterium tuberculosis, with certain compounds achieving MIC values below 0.15 µM. This suggests that modifications to the pyrrolo structure can yield effective antimycobacterial agents .
Data Tables
| Compound | Target | IC50 (nM) | Effect on Cell Proliferation | Remarks |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits proliferation | Potent inhibitor |
| 4h | FGFR2 | 9 | Induces apoptosis | Effective in vitro |
| Derivative X | Mtb | <0.15 | Inhibits growth | Promising antimycobacterial activity |
Q & A
Q. What are the common synthetic routes for 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via condensation reactions or functionalization of pre-existing pyrrolo[2,3-b]pyridine scaffolds. For example, derivatives of similar structures (e.g., 4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid) are synthesized using regioselective coupling of aryl halides with boronic acids under Suzuki-Miyaura conditions . Amide formation via General Procedure F1 (activation with HATU/DIPEA and coupling with amines) is also employed for functionalization .
Q. Table 1: Representative Synthetic Routes
| Precursor | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 273 (trifluoromethyl precursor) | Suzuki coupling, DMF, 80°C | 92% | |
| 282 (methyl-substituted intermediate) | Acid chloride activation, THF, RT | 94% |
Q. What spectroscopic techniques are used for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 8.20–7.14 ppm, methyl groups at δ 2.33 ppm) .
- ESI-MS : Confirms molecular weight (e.g., m/z 309.9 for trifluoromethyl derivatives) .
- HPLC : Validates purity (>95% for advanced intermediates) .
- IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ bending modes .
Q. What are typical reactions of this compound in medicinal chemistry?
- Methodological Answer : The carboxylic acid group enables amide bond formation for prodrug development, while the amino group facilitates Schiff base synthesis or coordination with metal catalysts. For example:
- Amidation : Reacted with sulfonamides to generate kinase inhibitors .
- Reduction : The pyrrole ring can be hydrogenated to explore conformational effects on bioactivity .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[2,3-b]pyridine synthesis be addressed?
- Methodological Answer : Regioselectivity is controlled via:
- Directed metalation : Using directing groups (e.g., pyridinyl) to guide C-H functionalization .
- Protecting group strategies : Temporary protection of the amino group with Boc to prevent undesired side reactions during coupling .
- Computational modeling : DFT calculations predict reactive sites for electrophilic substitution, minimizing trial-and-error approaches .
Q. How to resolve contradictions in reported biological activity data for derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized assays : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .
- SAR analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups on binding affinity) .
- Meta-analysis : Cross-reference data from multiple sources to identify outliers or trends .
Q. What computational methods predict the reactivity of this compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
- QM/MM simulations : Model transition states for reactions like amide bond cleavage .
- ADMET prediction : Tools like SwissADME assess solubility and metabolic stability early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
